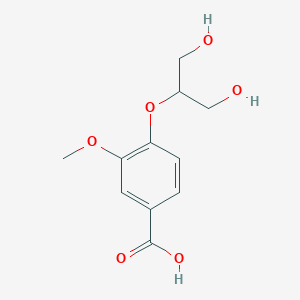

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

4-(1,3-dihydroxypropan-2-yloxy)-3-methoxybenzoic acid |

InChI |

InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3,(H,14,15) |

InChI Key |

GNNGXCXWFLSHCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: A Proposed Synthesis Pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative naturally found in Picrasma quassioides[1][2][3]. Due to the absence of a documented chemical synthesis in publicly available literature, this document details a feasible, multi-step approach based on established organic chemistry principles. The proposed pathway involves the protection of vanillic acid, followed by an etherification reaction with a glycerol (B35011) synthon, and subsequent deprotection to yield the target molecule. This guide provides detailed hypothetical experimental protocols, quantitative data tables for reaction parameters, and visualizations of the chemical pathway and experimental workflow to aid researchers in the synthesis of this and structurally related compounds.

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a naturally occurring phenolic compound[1][2][3]. Its structure, featuring a glycerol moiety linked via an ether bond to the 2-position of vanillic acid, suggests potential biological activities of interest to the pharmaceutical and nutraceutical industries. Vanillic acid and its derivatives are known for their antioxidant, anti-inflammatory, and neuroprotective properties[4]. The addition of a glycerol group may enhance the solubility and bioavailability of the parent molecule. This guide proposes a logical and practical synthetic route to enable further research into the pharmacological properties of this compound.

Proposed Synthesis Pathway

The proposed synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a three-step process. The overall strategy involves:

-

Protection of the carboxylic acid of vanillic acid as a benzyl (B1604629) ester to prevent its interference in the subsequent etherification step.

-

Etherification of the protected vanillic acid with epichlorohydrin (B41342), a common glycerol synthon, via a reaction analogous to the Williamson ether synthesis.

-

Deprotection of the benzyl ester and concomitant hydrolysis of the epoxide to yield the final product.

Caption: Proposed three-step synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

Data Presentation

The following tables summarize the proposed reaction conditions and expected outcomes for each step of the synthesis. These parameters are derived from analogous reactions found in the chemical literature.

Table 1: Reaction Parameters for the Synthesis of Benzyl Vanillate (Step 1)

| Parameter | Value | Reference |

| Reactants | Vanillic Acid, Benzyl Bromide, Potassium Bicarbonate | [5] |

| Solvent | Ethanol (B145695) | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 5 hours | [5] |

| Molar Ratio (Vanillic Acid:BnBr:K2CO3) | 1 : 1.02 : 1.4 | [5] |

| Expected Yield | ~85% | [5] |

Table 2: Reaction Parameters for the Synthesis of Benzyl 4-(glycidyloxy)-3-methoxybenzoate (Step 2)

| Parameter | Value | Reference |

| Reactants | Benzyl Vanillate, Epichlorohydrin, Sodium Hydroxide (B78521) | [6][7][8] |

| Solvent | Water, (Epichlorohydrin as excess reactant) | [9] |

| Temperature | 25-65 °C | [7][10] |

| Reaction Time | 2-4 hours | General Procedure |

| Molar Ratio (Benzyl Vanillate:Epichlorohydrin:NaOH) | 1 : >3 : 1 | [9] |

| Expected Yield | High | [11] |

Table 3: Reaction Parameters for Deprotection and Hydrolysis (Step 3)

| Parameter | Value | Reference |

| Reactants | Benzyl 4-(glycidyloxy)-3-methoxybenzoate, Palladium on Carbon (10%), Hydrogen Gas | [12][13] |

| Solvent | Methanol (B129727) or Ethanol | [2] |

| Temperature | Room Temperature | [13] |

| Pressure (H2) | 1 atm (balloon) | Standard Procedure |

| Reaction Time | 4-12 hours | [12] |

| Expected Yield | High | [3] |

Experimental Protocols

The following are detailed hypothetical protocols for each step in the proposed synthesis.

Step 1: Synthesis of Benzyl Vanillate (Protection)

Objective: To protect the carboxylic acid functional group of vanillic acid as a benzyl ester.

Materials:

-

Vanillic acid

-

Benzyl bromide

-

Potassium bicarbonate (K₂CO₃)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillic acid (1 equivalent), potassium bicarbonate (1.4 equivalents), and ethanol.

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.02 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 5 hours[5]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl vanillate.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Benzyl 4-(glycidyloxy)-3-methoxybenzoate (Etherification)

Objective: To form the ether linkage between the protected vanillic acid and a glycerol synthon.

Materials:

-

Benzyl vanillate

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve benzyl vanillate (1 equivalent) in an excess of epichlorohydrin (at least 3 equivalents)[9].

-

Prepare a solution of sodium hydroxide (1 equivalent) in deionized water.

-

While stirring vigorously, add the NaOH solution dropwise to the reaction mixture, maintaining the temperature between 25-65 °C[7][10]. The reaction is exothermic.

-

After the addition is complete, continue stirring for 2-4 hours at the same temperature. Monitor the reaction by TLC.

-

After the reaction is complete, add water and ethyl acetate to the reaction mixture for extraction.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess epichlorohydrin and solvent by vacuum distillation.

-

The resulting crude product, Benzyl 4-(glycidyloxy)-3-methoxybenzoate, can be purified by column chromatography.

Step 3: Synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether (Deprotection and Hydrolysis)

Objective: To remove the benzyl protecting group and hydrolyze the epoxide to yield the final product.

Materials:

-

Benzyl 4-(glycidyloxy)-3-methoxybenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or Ammonium formate

-

Celite®

Procedure:

-

Dissolve Benzyl 4-(glycidyloxy)-3-methoxybenzoate (1 equivalent) in methanol or ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-12 hours[12]. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.

-

The filtrate contains the final product. The solvent can be removed under reduced pressure. The resulting product is expected to be Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

-

Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Caption: Experimental workflow for the proposed synthesis.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. The proposed three-step synthesis employs well-established and reliable chemical transformations. While this route is designed to be efficient, optimization of reaction conditions may be necessary to maximize yields and purity. Potential challenges include the regioselectivity of the epoxide opening and the potential for side reactions. An alternative, more complex route involving a multi-step protection and deprotection strategy for the functional groups on vanillic acid could be employed to enhance selectivity if required. The protocols and data provided herein serve as a solid foundation for researchers to undertake the synthesis of this interesting natural product and to explore its potential applications.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]

- 9. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]

- 10. US2659710A - Phenol alcohol-epichlorohydrin reaction products - Google Patents [patents.google.com]

- 11. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]

- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide on the Biological Activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn. Structurally, it is an ether formed between the phenolic hydroxyl group of vanillic acid and the secondary hydroxyl group of glycerol (B35011). Vanillic acid, a dietary benzoic acid derivative, is an oxidized form of vanillin (B372448) and is found in various plants and fruits. It is recognized for a wide range of pharmacological effects, which are detailed in this guide. These activities are primarily attributed to its phenolic structure, which allows it to act as an antioxidant and modulate key cellular signaling pathways.

Biological Activities

The biological activities discussed below are based on studies conducted on vanillic acid. It is hypothesized that this compound may exhibit similar properties.

Anti-inflammatory Activity

Vanillic acid has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2][3] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.[3] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]

Antioxidant Activity

The phenolic hydroxyl group in vanillic acid endows it with potent antioxidant properties. It acts as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS), and has been shown to protect against oxidative damage to cellular components like lipids and proteins.[5]

Antimicrobial Activity

Vanillic acid exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of biofilm formation.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of vanillic acid.

Table 1: Anti-inflammatory and Antioxidant Activities of Vanillic Acid

| Activity | Assay/Model | Endpoint | Value | Reference |

| Anti-glycation | Non-enzymatic protein glycation | IC₅₀ | 46.4 µg/mL | |

| Antioxidant Activity | ||||

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl assay | IC₅₀ | Not explicitly stated | |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay | IC₅₀ | Not explicitly stated | |

| Oxygen Radical Absorbance | ORAC Assay | µmol TE/g | Not explicitly stated |

Table 2: Antimicrobial Activity of Vanillic Acid

| Microorganism | Assay Method | Endpoint | Value (µg/mL) | Reference |

| Staphylococcus aureus | Broth macrodilution | MIC | 600 | |

| Proteus mirabilis | Broth macrodilution | MIC | 600 | |

| Salmonella Typhi | Broth macrodilution | MIC | 600 | |

| Carbapenem-Resistant Enterobacter cloacae (CREC-16) | Microdilution | MIC | 600 | |

| Uropathogenic Escherichia coli (UPEC) | Microdilution | MIC | 11.80 mM | |

| Salmonella enterica serovar Typhimurium | Microdilution | MIC | 1500 |

Signaling Pathways

Vanillic acid exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

References

- 1. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative, is a naturally occurring compound that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources and the methodologies for its isolation and characterization. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

The primary documented natural source of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is the plant species Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family.[1][2] This plant is known to produce a variety of bioactive compounds, including alkaloids and quassinoids. The target compound has been isolated from the stems of this plant.[1]

Isolation Protocols

While a detailed, step-by-step experimental protocol for the isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is specifically outlined in the work by Xu R, et al. (2021) in Natural Product Research, the full text of this publication is not publicly available.[1] However, based on the abstract of this key study and general phytochemical isolation procedures for phenolic compounds from Picrasma quassioides, a representative experimental workflow can be constructed.

The isolation process typically involves solvent extraction of the plant material followed by various chromatographic techniques to separate and purify the target compound.

General Experimental Workflow

The isolation of phenolic compounds from Picrasma quassioides generally follows the workflow depicted below.

Detailed Methodologies

Based on common practices for isolating phenolic compounds from plant materials, the following detailed steps are likely representative of the process used to isolate Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

-

Plant Material Preparation: The stems of Picrasma quassioides are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol (B129727), at room temperature or with gentle heating. This process yields a crude extract containing a mixture of phytochemicals.

-

Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity, with phenolic compounds typically concentrating in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The fractions enriched with phenolic compounds are subjected to column chromatography. Common stationary phases for this purpose include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. A C18 column is often used for the separation of phenolic compounds, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and methanol or acetonitrile.

-

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques. The paper by Xu R, et al. specifically mentions the use of IR, HRESIMS, 1H-NMR, 13C-NMR, HSQC, HMBC, and 1H-1H COSY experiments for the structural determination of new phenolic derivatives from Picrasma quassioides[1].

Quantitative and Spectroscopic Data

The quantitative data regarding the yield and purity of the isolated Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, as well as its detailed spectroscopic data, are contained within the full text of the publication by Xu R, et al. (2021). As this primary source could not be fully accessed, a representative table for such data is provided below for illustrative purposes. Researchers are directed to the original publication for the specific values.

Table 1: Physicochemical and Spectroscopic Data for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₆ |

| Molecular Weight | 242.23 g/mol |

| Appearance | White to off-white solid |

| Yield from P. quassioides | Data not available in abstract |

| Purity (by HPLC) | Data not available in abstract |

| ¹H NMR (ppm) | Data contained in Xu R, et al. (2021)[1] |

| ¹³C NMR (ppm) | Data contained in Xu R, et al. (2021)[1] |

| High-Resolution Mass Spectrometry (HRMS) | Data contained in Xu R, et al. (2021)[1] |

| Infrared (IR) ν (cm⁻¹) | Data contained in Xu R, et al. (2021)[1] |

Logical Relationships in Structural Elucidation

The process of determining the chemical structure of a novel natural product like Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether involves a logical progression of spectroscopic analyses.

Conclusion

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a natural product isolated from the stems of Picrasma quassioides. Its isolation involves standard phytochemical techniques, including solvent extraction and multi-step chromatography. The definitive structural elucidation relies on a suite of modern spectroscopic methods. For researchers interested in this compound, the primary literature by Xu R, et al. (2021) is the essential reference for detailed experimental protocols and comprehensive analytical data. This guide provides a foundational understanding to facilitate further research and development involving this phenolic derivative.

References

An In-depth Technical Guide on the Core Mechanism of Action: Guaifenesin, the Parent Compound of "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether"

Disclaimer: "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" is recognized as an impurity of the expectorant drug Guaifenesin (B1672422), often referred to as Guaifenesin EP Impurity A.[1][2][3] There is limited publicly available scientific literature detailing the specific mechanism of action for this impurity itself.[4][5] Therefore, this technical guide will focus on the well-documented mechanism of action of the parent compound, Guaifenesin (also known as glyceryl guaiacolate).[6][7]

Introduction to Guaifenesin

Guaifenesin is a widely used over-the-counter expectorant medication primarily indicated for the relief of chest congestion and cough associated with the common cold, bronchitis, and other respiratory conditions.[8] Chemically, it is an ether of guaiacol (B22219) and glycerine.[6] Approved by the U.S. Food and Drug Administration (FDA) in 1952, Guaifenesin is the only expectorant available without a prescription in the United States.[7] It is available in various formulations, including immediate-release and extended-release tablets, capsules, and liquids, and is often combined with other medications like cough suppressants and decongestants.[6]

Core Mechanism of Action: Expectorant Properties

The primary pharmacological effect of Guaifenesin is its expectorant action, which involves thinning and loosening mucus in the airways, making it easier to clear through coughing.[8][9] This action is believed to be mediated through several mechanisms:

-

Increased Mucus Volume and Hydration: Guaifenesin is thought to increase the volume and reduce the viscosity of respiratory secretions.[10] It is proposed to work by irritating the gastric mucosa, which in turn stimulates a reflex secretion of watery fluid in the respiratory tract via the vagus nerve (the gastro-pulmonary reflex).[6][7] This increased hydration of airway secretions makes the mucus less thick and easier to move.

-

Reduced Mucus Viscosity and Adhesiveness: By increasing the hydration of mucus, Guaifenesin effectively lowers its viscosity and adhesiveness.[11] This change in the physical properties of mucus allows the cilia, the tiny hair-like structures lining the respiratory tract, to more effectively move the mucus out of the airways.[8]

-

Direct Action on Respiratory Epithelium: Some in vitro studies suggest that Guaifenesin may also have a direct effect on the respiratory epithelium, contributing to the modification of mucus secretion and improved mucociliary transport.[6][12]

A study presented at Chest 2020 indicated that Guaifenesin acts directly on the respiratory epithelium to modify airway mucus and enhance mucociliary transport in conditions characterized by mucus hypersecretion.[12]

Signaling Pathways and Molecular Interactions

While the precise molecular targets of Guaifenesin are not fully elucidated, its mechanism is understood to involve neural reflex pathways and direct effects on the airway epithelium.[7][9]

dot

Caption: Proposed mechanism of action for Guaifenesin.

Pharmacokinetics

Guaifenesin is well-absorbed from the gastrointestinal tract following oral administration.[10][13]

| Parameter | Value | Reference |

| Absorption | Well absorbed from the GI tract | [10][13] |

| Metabolism | Hepatic | [10][13] |

| Major Metabolite | β-(2-methoxyphenoxy)-lactic acid | [7][13] |

| Excretion | Primarily renal (urine) | [10][13] |

| Half-life | Approximately 1 hour | [10][13] |

| Time to Peak Plasma Concentration | ~0.7 hours (immediate-release) | [7] |

| Volume of Distribution | 116 L (geometric mean) | [13] |

| Clearance | ~94.8 L/hr | [13] |

Experimental Protocols

The evaluation of expectorant activity, such as that of Guaifenesin, involves various in vivo and in vitro models.

In Vivo Models for Expectorant Activity

A common in vivo method to assess expectorant activity is the phenol (B47542) red secretion model in mice.[14][15] This method quantifies the amount of phenol red dye secreted into the trachea, which serves as a marker for mucus secretion.

Protocol: Phenol Red Secretion in Mice

-

Animal Model: ICR mice are commonly used.[16]

-

Drug Administration: Test compounds (e.g., Guaifenesin) or a vehicle control are administered orally to different groups of mice. A positive control, such as ammonium (B1175870) chloride, may also be used.[15]

-

Phenol Red Injection: After a set period (e.g., 30 minutes) following drug administration, a solution of phenol red is injected intraperitoneally.

-

Euthanasia and Tracheal Lavage: After another set period (e.g., 30 minutes), the mice are euthanized. The trachea is dissected and lavaged with a saline solution.

-

Quantification: The amount of phenol red in the tracheal lavage fluid is measured spectrophotometrically. An increase in the amount of phenol red in the drug-treated groups compared to the control group indicates an increase in mucus secretion.[16]

dot

Caption: Workflow for Phenol Red Secretion Assay.

In Vitro Models for Mucus Properties

The effect of compounds on the physical properties of mucus can be studied using rheology. Rheometers are used to measure the viscoelastic properties of mucus samples, such as the elastic modulus (G') and viscous modulus (G'').[17][18]

Protocol: Mucus Rheology

-

Sample Collection: Sputum can be collected from patients via spontaneous expectoration or induced sputum.[17]

-

Sample Preparation: Samples may be treated with the test compound (e.g., Guaifenesin) or a vehicle.

-

Rheological Measurement: A rheometer is used to perform oscillatory tests on the mucus samples. These tests apply a small, oscillating strain to the sample and measure the resulting stress.[18]

-

Data Analysis: The elastic (G') and viscous (G'') moduli are calculated. A decrease in these values indicates a reduction in mucus viscosity and elasticity, which would be consistent with an expectorant effect.[17]

Clinical Efficacy and Controversies

The clinical efficacy of Guaifenesin as an expectorant has been a subject of debate, with some studies showing benefit while others have found it to be ineffective.[6][19]

-

A study by Dicpinigaitis and Gayle suggested that Guaifenesin can inhibit the cough reflex in patients with upper respiratory tract infections.[19]

-

However, a multi-center clinical trial published in 2014 found that Guaifenesin had no significant effect on sputum volume or its physical properties in adolescents and adults with acute respiratory tract infections.[20]

-

More recently, a 2025 long-term study on patients with stable chronic bronchitis showed that extended-release Guaifenesin provided clinically meaningful reductions in cough and sputum severity.[21]

Other Potential Mechanisms

Some research suggests that Guaifenesin may have other biological activities, including muscle relaxant and anticonvulsant effects, possibly through antagonism of the NMDA receptor.[13][22] In veterinary medicine, it is used as a centrally acting muscle relaxant in large animals.[6]

Conclusion

Guaifenesin's primary mechanism of action as an expectorant is attributed to its ability to increase the volume and decrease the viscosity of respiratory secretions, likely through a combination of a neural reflex pathway and direct actions on the respiratory epithelium. This facilitates the clearance of mucus from the airways and results in a more productive cough. While its clinical efficacy has been debated, recent long-term studies support its use in chronic respiratory conditions. The biological activity of its impurity, "this compound," remains largely uncharacterized. Further research is needed to fully elucidate the molecular targets of Guaifenesin and the potential pharmacological effects of its impurities.

References

- 1. Guaifenesin EP Impurity A | 90-05-1 [chemicea.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Guaifenesin - Wikipedia [en.wikipedia.org]

- 7. Guaifenesin: Pharmacology and Controversy_Chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 9. guaifenesin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. youtube.com [youtube.com]

- 11. Buy Guaifenesin | 93-14-1 | >98% [smolecule.com]

- 12. respiratory-therapy.com [respiratory-therapy.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The in vivo expectorant and antitussive activity of extract and fractions from Reineckia carnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo evaluation of the antitussive, expectorant and bronchodilating effects of extract and fractions from aerial parts of Peganum harmala linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory, expectorant, and antitussive properties of Kyeongok-go in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]

- 19. Website Unavailable (503) [aafp.org]

- 20. Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Long-Term Study of Extended-Release Guaifenesin Shows Symptom Relief in Stable Chronic Bronchitis Patients [prnewswire.com]

- 22. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally analogous compounds, namely vanillic acid and guaifenesin, to infer potential properties and guide experimental design.

Introduction

This compound is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn[1][2]. As a derivative of vanillic acid and structurally related to glycerol (B35011) ethers like guaifenesin, it holds potential for investigation in pharmaceutical and other scientific fields. Understanding its solubility and stability is a critical first step in any research and development endeavor. This technical guide provides a framework for these studies, drawing upon established protocols and data from related molecules.

Physicochemical Properties (Inferred)

Based on its structural components—a glycerol backbone, a vanillic acid moiety, and an ether linkage—the following properties can be anticipated:

-

Appearance: Likely a white to off-white crystalline solid.

-

Polarity: The presence of hydroxyl and carboxylic acid groups suggests moderate polarity, balanced by the aromatic ring.

-

Hydrogen Bonding: The molecule has multiple hydrogen bond donors and acceptors, which will influence its solubility in protic solvents.

Solubility Profile

Anticipated Solubility

The addition of the glycerol ether moiety to vanillic acid is expected to increase its hydrophilicity and, therefore, its aqueous solubility compared to vanillic acid alone. The ether linkage is relatively stable and should not significantly impact solubility under normal conditions.

Tabulated Solubility Data (Vanillic Acid)

The following table summarizes the solubility of vanillic acid in various solvents, which can serve as a preliminary guide for solvent selection in studies involving this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Reference |

| Water | 25 | 0.128 | [5] |

| Water | 40 | 0.269 | [5] |

| Methanol | 25 | Data indicates high solubility | [5] |

| Ethanol | 25 | Data indicates high solubility | [5] |

| Ethyl Acetate | 25 | Moderate solubility | [5] |

| Acetonitrile | 25 | Moderate solubility | [5] |

| Dimethylformamide | 25 | High solubility | [5] |

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of a new chemical entity is the shake-flask method , which is considered the gold standard.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate (B84403) buffer at various pH, ethanol, methanol, DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the liquid phase.

-

Carefully withdraw an aliquot of the supernatant.

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility in terms of mg/mL or mol/L.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]

- 4. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" potential therapeutic effects

An In-depth Technical Guide on the Potential Therapeutic Effects of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether and related compounds. It is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn., a plant used in traditional medicine. While direct and extensive research on the therapeutic effects of this specific compound is currently limited, its chemical structure, a conjugate of glycerol (B35011) and a vanillic acid moiety, suggests a range of potential pharmacological activities. This guide provides a comprehensive overview of its potential therapeutic effects by examining the biological activities of its structural components, related molecules, and the source plant.

Chemical Structure and Properties

-

IUPAC Name: 2-hydroxy-1-(hydroxymethyl)ethyl 4-hydroxy-3-methoxybenzoate

-

Molecular Formula: C11H14O6

-

Structure: A glycerol backbone with a 3-methoxy-4-hydroxybenzoic acid (vanillic acid) moiety attached via an ether linkage at the C-2 position.

Potential Therapeutic Effects (Inferred)

Based on the known pharmacological activities of its constituent parts and structurally similar compounds, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether may possess the following therapeutic properties:

Anti-inflammatory Activity

Vanillic acid and vanillyl alcohol, which are structurally related to the benzoic acid portion of the target molecule, have demonstrated significant anti-inflammatory effects[1]. The proposed mechanism involves the modulation of key inflammatory pathways.

-

Potential Mechanism of Action: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is often mediated through the suppression of the NF-κB signaling pathway.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Vanillic acid has been reported to possess potent antioxidant effects[1][2].

-

Potential Mechanism of Action: Donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress. It may also upregulate the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Antimicrobial Activity

Esters of 4-hydroxybenzoic acid with glycerol have been shown to exhibit antimicrobial activity against a range of microorganisms[3][4].

-

Potential Mechanism of Action: Disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The increased hydrophilicity due to the glycerol backbone might enhance its effectiveness in aqueous environments compared to traditional parabens[3].

Neuroprotective Effects

Vanillic acid has been investigated for its neuroprotective potential, which is often linked to its anti-inflammatory and antioxidant properties[2].

-

Potential Mechanism of Action: Attenuation of oxidative stress and neuroinflammation in the central nervous system, which are key pathological features of several neurodegenerative diseases.

Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of compounds structurally related to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether.

| Compound | Therapeutic Effect | Assay | Results | Reference |

| Vanillyl Alcohol | Anti-inflammatory | Acetic acid-induced vascular permeability in mice | Significant inhibition | |

| Anti-inflammatory | Carrageenan-induced air pouch in mice | Significant inhibition | ||

| Anti-nociceptive | Acetic acid-induced writhing test in mice | Significant inhibition | ||

| Anti-angiogenic | Chick chorioallantoic membrane (CAM) assay | Significant inhibition | ||

| 1-O-(4-hydroxybenzoyl)-glycerol | Antimicrobial | Microbial growth assay (S. aureus) | Higher activity at 1.25 mmol/L and 2.5 mmol/L compared to parabens | [3] |

| Antimicrobial | Microbial growth assay (E. coli) | Comparable activity to parabens | [3] | |

| Antimicrobial | Microbial growth assay (S. cerevisiae) | Comparable activity to parabens | [3] | |

| Antimicrobial | Microbial growth assay (F. culmorum) | Comparable activity to parabens | [3] |

Pharmacological Context of Picrasma quassioides

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a constituent of Picrasma quassioides, a plant with a rich history in traditional medicine for treating fever, inflammation, and infections. The plant is known to contain a variety of bioactive phytochemicals, including quassinoids, alkaloids, and other phenolics, which contribute to its diverse pharmacological profile, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities. The presence of our target compound within this plant further supports its potential for biological activity.

Experimental Protocols for Therapeutic Evaluation

The following are detailed methodologies for key experiments that would be essential to elucidate the therapeutic potential of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophages

-

Objective: To determine the effect of the compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

-

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.

-

Cell Viability: The cytotoxicity of the compound is assessed using an MTT assay to ensure that the observed effects are not due to cell death.

-

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

-

Objective: To evaluate the free radical scavenging capacity of the compound.

-

Methodology:

-

Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction: Different concentrations of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. Ascorbic acid is used as a positive control.

-

In Vitro Antimicrobial Assay: Broth Microdilution Method

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Methodology:

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a specific density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating therapeutic potential.

Conclusion and Future Directions

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether represents a promising yet understudied natural product. Based on the analysis of its structural components and the pharmacological profile of its source plant, it is plausible that this compound possesses anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient methods for the isolation from Picrasma quassioides or a total synthesis route to obtain sufficient quantities for comprehensive studies.

-

In Vitro and In Vivo Validation: Systematic evaluation of its biological activities using the experimental protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether could lead to the discovery of a novel therapeutic agent for a variety of diseases, particularly those with an inflammatory or oxidative stress component.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a phenolic derivative that can be isolated from natural sources such as Picrasma quassioides[1][2][3]. As a compound of interest in pharmaceutical and natural product research, accurate and robust analytical methods for its quantification are essential for quality control, pharmacokinetic studies, and metabolite identification. This document provides detailed application notes and experimental protocols for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for structurally related compounds, such as guaifenesin (B1672422) and its derivatives[4][5][6][7][8].

Analytical Techniques Overview

Two primary analytical techniques are detailed for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A widely accessible and reliable method for routine quantification in bulk materials and simple formulations. This technique separates compounds based on their hydrophobicity.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices such as plasma, urine, and tissue extracts. This technique provides definitive identification and quantification, even at very low concentrations.

Application Note 1: Quantification by RP-HPLC-UV

This method is suitable for the determination of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in bulk drug substances and simple pharmaceutical formulations. The protocol is adapted from validated methods for the analysis of guaifenesin and its related compounds[4][5][6].

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4][5]

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile (B52724), methanol (B129727), and water

-

Potassium phosphate (B84403) monobasic (KH₂PO₄)

-

Orthophosphoric acid

-

Reference standard of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether

2. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.02 M KH₂PO₄ in water:methanol (90:10 v/v), pH adjusted to 3.2 with orthophosphoric acid[4][5] |

| Mobile Phase B | 0.02 M KH₂PO₄ in water:methanol (10:90 v/v), pH adjusted to 3.2 with orthophosphoric acid[4][5] |

| Gradient Elution | 0-40% B over 50 minutes, then a wash and re-equilibration step[5] |

| Flow Rate | 0.8 mL/min[4][5] |

| Column Temperature | 25°C[4][5] |

| Detection Wavelength | 273 nm[4][5] |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

-

Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.

-

Quantify the amount of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in the sample by interpolating its peak area into the calibration curve.

Method Validation Parameters (Summary)

| Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.999 over the concentration range |

| Accuracy | 98-102% recovery |

| Precision (RSD) | ≤ 2% for repeatability and intermediate precision |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Specificity | No interference from blank or placebo at the retention time of the analyte |

Experimental Workflow: RP-HPLC-UV Quantification

Caption: Workflow for quantification by RP-HPLC-UV.

Application Note 2: Quantification by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in complex biological matrices like plasma and urine. The protocol is based on established LC-MS/MS methods for related pharmaceutical compounds[9][10][11].

Experimental Protocol

1. Instrumentation and Materials

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UHPLC or HPLC system.

-

C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version or a related compound like guaifenesin).

-

Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction).

2. LC-MS/MS Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

3. MRM Transition Optimization

-

Infuse a standard solution of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻).

-

Perform a product ion scan to identify the most abundant and stable fragment ions.

-

Select the most intense precursor-to-product ion transition for quantification and a second transition for confirmation.

Example MRM Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte (Quantifier) | To be determined | To be determined | To be optimized |

| Analyte (Qualifier) | To be determined | To be determined | To be optimized |

| Internal Standard | To be determined | To be determined | To be optimized |

4. Sample Preparation (Example for Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

-

Quantify the analyte in the samples using the regression equation.

Experimental Workflow: LC-MS/MS Quantification

Caption: Workflow for quantification by LC-MS/MS.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: RP-HPLC-UV Method Parameters

| Parameter | Value | Reference |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | [4][5] |

| Mobile Phase | Gradient of KH₂PO₄/Methanol | [4][5] |

| Flow Rate | 0.8 mL/min | [4][5] |

| Detection | 273 nm | [4][5] |

| Linearity Range (Typical) | 1 - 100 µg/mL | [6] |

| Correlation Coefficient (r²) | ≥ 0.999 | [6] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | - |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | - |

| Ionization | ESI (Positive/Negative) | - |

| Detection Mode | Multiple Reaction Monitoring (MRM) | - |

| Linearity Range (Typical) | 0.1 - 1000 ng/mL | [9] |

| Precision (RSD) | < 15% | [9] |

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of bulk material, RP-HPLC-UV is a cost-effective and accurate method. For complex biological samples requiring high sensitivity and selectivity, LC-MS/MS is the preferred technique. Proper method development and validation are crucial to ensure data quality and regulatory compliance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. journal.appconnect.in [journal.appconnect.in]

- 7. helixchrom.com [helixchrom.com]

- 8. [The detection of guaiacol glyceryl ether, a content of many sedatives and hypnotics in the Federal Republic of Germany] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC–MS‑based metabolomics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Analysis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) Ether

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a phenolic derivative that has been isolated from natural sources such as Picrasma quassioides[1][2][3]. As a compound of interest in pharmaceutical and natural product research, robust analytical methods for its quantification and characterization are essential. This document provides detailed protocols for the analysis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed for researchers, scientists, and drug development professionals.

I. High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method suitable for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether. The methodology is adapted from established procedures for structurally related compounds such as guaifenesin (B1672422) and vanillic acid[4][5][6].

Experimental Protocol: HPLC-UV

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

-

-

Chromatographic Conditions:

-

A summary of the chromatographic conditions is presented in Table 1.

-

-

Reagent and Sample Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution Preparation: Accurately weigh and dissolve Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in the diluent to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to achieve working standard concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Prepare sample solutions by dissolving the material in the diluent to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Method Validation Parameters (Illustrative):

Data Presentation

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 272 nm |

Table 2: Illustrative HPLC Method Validation Data

| Parameter | Result |

| Retention Time | ~ 8.5 min |

| Linearity (R²) (1-100 µg/mL) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.3 µg/mL |

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for complex matrices or when trace-level quantification is required. The following protocol is based on methods for similar hydroxybenzoic acid derivatives.

Experimental Protocol: LC-MS

-

Instrumentation:

-

LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

The LC conditions are outlined in Table 3. A faster gradient is often employed for LC-MS analysis.

-

-

Mass Spectrometry Conditions:

-

The MS parameters are detailed in Table 4. These should be optimized by infusing a standard solution of the analyte.

-

-

Reagent and Sample Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard and Sample Preparation: Prepare as described for the HPLC method, potentially at lower concentrations due to the higher sensitivity of the MS detector.

-

Data Presentation

Table 3: LC Conditions for LC-MS Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B1-8 min: 5-95% B8-9 min: 95% B9-9.1 min: 95-5% B9.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Precursor Ion [M-H]⁻ | To be determined (calculated m/z 227.08) |

| Product Ion | To be determined (fragment of precursor) |

| Collision Energy | To be optimized |

Visualizations

Caption: Workflow for HPLC and LC-MS analysis.

Caption: Rationale for method selection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. Separation of Vanillic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that can be isolated from Picrasma quassioides (D. Don) Benn.[1][2][3]. As a derivative of vanillic acid, it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, which are characteristic of many phenolic compounds.[4][5][6][7]. These notes provide a summary of the known effects of the closely related compound, vanillic acid, and offer detailed experimental protocols to facilitate the investigation of this compound in cell culture models.

Physicochemical Properties and Handling

| Property | Value | Source |

| Molecular Formula | C11H14O6 | N/A |

| Molecular Weight | 242.23 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, ethanol, and methanol. Limited solubility in water. | General knowledge for similar compounds |

| Storage | Store at -20°C for long-term stability. Protect from light. | General laboratory practice |

Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary (Based on Vanillic Acid)

The following tables summarize the reported biological activities of vanillic acid, which may serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of Vanillic Acid

| Cell Type/Model | Parameter Measured | Treatment/Stimulant | Effective Concentration of Vanillic Acid | Result | Reference |

| Human Neutrophils | ROS Generation | fMLP | 5-50 µg/mL | Significant reduction in ROS levels | [2][8] |

| Human Neutrophils | Elastase-2 (ELA-2) Release | fMLP + Cytochalasin B | 1-50 µg/mL | Significant downregulation of ELA-2 release | [2][8] |

| Human Neutrophils | TNF-α Secretion | LPS | 5-50 µg/mL | Significant suppression of TNF-α release | [2] |

| Human Neutrophils | IL-8 Secretion | LPS | 5-50 µg/mL | Significant suppression of IL-8 release | [2] |

| Human Plasma | Protein Glycation | In vitro assay | IC50: 46.4 µg/mL | Potent inhibition of advanced glycation end-product (AGE) formation | [2] |

| Human Plasma | Tyrosine Nitration | Peroxynitrite | 1-50 µg/mL | 27-51% reduction in 3-nitrotyrosine (B3424624) formation | [2] |

| Human Plasma | Thiol Oxidation | Peroxynitrite | 1-50 µg/mL | 42-50% inhibition of thiol oxidation | [2] |

Table 2: Anticancer Activity of Vanillic Acid

| Cell Line | Assay | Treatment Duration | IC50 Value | Result | Reference |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 48 hours | 634.3 µg/mL | Dose-dependent suppression of cell proliferation | [9] |

| KKU-100 (Cholangiocarcinoma) | Cell Viability | 72 hours | 1508 µg/mL | Dose-dependent suppression of cell proliferation | [9] |

| HCT116 (Colon Cancer) | Cell Cycle Analysis | Not specified | Not specified | Induction of G1 phase arrest | [10][11] |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HCT116, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from a stock solution in complete growth medium. Aspirate the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the intracellular ROS-scavenging activity of this compound in a cell-based assay using the DCFH-DA probe.

Materials:

-

Human neutrophils or a relevant cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phorbol 12-myristate 13-acetate (PMA) or another ROS inducer

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader (Ex/Em: 485/535 nm)

Procedure:

-

Cell Preparation: Isolate human neutrophils or culture the chosen cell line to the desired confluency. Harvest and resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

DCFH-DA Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, discard the supernatant, and wash twice with HBSS to remove excess probe. Resuspend the cells in HBSS.

-

Compound Treatment: Seed 100 µL of the DCFH-DA-loaded cell suspension into a 96-well black plate. Add 50 µL of various concentrations of this compound and incubate for 1 hour at 37°C.

-

ROS Induction: Add 50 µL of PMA (or another inducer) to a final concentration that elicits a robust ROS response. Include a positive control (inducer only) and a negative control (cells only).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1-2 hours using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Compare the values from the compound-treated wells to the positive control to determine the percentage of ROS inhibition.

Protocol 3: Analysis of Cytokine Secretion by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-8) secreted by cells in response to an inflammatory stimulus, and the modulatory effect of this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)

-

This compound

-

Lipopolysaccharide (LPS)

-

Complete growth medium

-

24-well cell culture plates

-

ELISA kits for TNF-α and IL-8

-

Microplate reader for ELISA

Procedure:

-

Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere or stabilize for 24 hours. For THP-1 cells, differentiate into macrophages using PMA for 48-72 hours prior to the experiment.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants. Store at -80°C until analysis.

-

ELISA: Perform the ELISA for TNF-α and IL-8 according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of each cytokine in the samples. Determine the percentage of inhibition of cytokine secretion by comparing the compound-treated groups to the LPS-only control.

Signaling Pathways and Mechanisms of Action (Hypothesized)

Based on the known activities of vanillic acid, this compound may modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer progression. Experimental validation is required to confirm these potential mechanisms.

Potential Anti-inflammatory and Antioxidant Signaling

Vanillic acid has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[5][12][13]. It may also activate the AMPK signaling pathway, which can lead to the upregulation of antioxidant defenses.[3][12].

Caption: Hypothesized anti-inflammatory and antioxidant signaling pathways.

Potential Anticancer Signaling

In cancer cells, vanillic acid has been reported to inhibit the mTOR and Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[9][10][11]. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

References

- 1. Antioxidative properties of vanillic acid esters in multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vanillic acid alleviates palmitic acid-induced oxidative stress in human umbilical vein endothelial cells via Adenosine Monophosphate-Activated Protein Kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejournals.swu.ac.th [ejournals.swu.ac.th]

- 10. Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulatory Mechanisms of Vanillic Acid in Cardiovascular Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Establishing Novel Phenolic Compounds as Standards for Phytochemical Analysis

A Case Study Framework Using "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytochemical analysis is a cornerstone of natural product research and drug development. The accurate quantification of bioactive compounds in complex plant extracts relies on the availability of well-characterized analytical standards. While many common phytochemicals have established standards, researchers often isolate novel compounds with therapeutic potential. This document provides a comprehensive guide to establishing a newly isolated phenolic compound, exemplified by "this compound," as a reference standard for phytochemical analysis.

"this compound" is a phenolic derivative that can be isolated from Picrasma quassioides. Although not currently established as a widely available analytical standard, its structural class is of interest in phytochemical research. These application notes will outline the necessary steps for its qualification and use in quantitative analysis.

Section 1: Qualification of a Novel Phytochemical Standard

Before a novel compound can be used as an analytical standard, its identity, purity, and stability must be rigorously determined. This qualification process ensures the reliability and accuracy of subsequent quantitative analyses.

1.1. Identity Confirmation

The unequivocal structural identification of the candidate standard is the first critical step. A combination of spectroscopic techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the connectivity of atoms and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which helps in confirming the elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about functional groups and the chromophoric system of the molecule, respectively.

1.2. Purity Assessment

The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative measurements. A multi-method approach is recommended for a comprehensive purity assessment.

Table 1: Typical Purity Assessment Data for a Novel Phenolic Standard

| Parameter | Method | Typical Acceptance Criteria | Purpose |

| Chromatographic Purity | High-Performance Liquid Chromatography (HPLC) with UV or MS detection | > 98% | To quantify the main compound and detect the presence of structurally related impurities. |

| Residual Solvents | Gas Chromatography (GC) with FID or MS detection | < 0.5% total solvents | To quantify volatile organic compounds remaining from the isolation and purification process. |

| Water Content | Karl Fischer Titration | < 1.0% | To determine the amount of water present, which can affect the true concentration of the standard. |